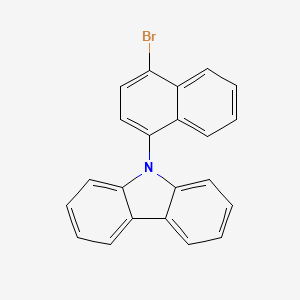

9-(4-Bromonaphthalen-1-yl)-9H-carbazole

Description

BenchChem offers high-quality 9-(4-Bromonaphthalen-1-yl)-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-Bromonaphthalen-1-yl)-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H14BrN |

|---|---|

Molecular Weight |

372.3 g/mol |

IUPAC Name |

9-(4-bromonaphthalen-1-yl)carbazole |

InChI |

InChI=1S/C22H14BrN/c23-19-13-14-22(16-8-2-1-7-15(16)19)24-20-11-5-3-9-17(20)18-10-4-6-12-21(18)24/h1-14H |

InChI Key |

OGZOOZPUNGLZIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)N3C4=CC=CC=C4C5=CC=CC=C53 |

Origin of Product |

United States |

Preparation Methods

Ullmann-Type Coupling with Copper Catalysts

ChemicalBook’s synthesis of 4-bromo-9-phenyl-9H-carbazole employs CuI, K₂CO₃, and 1,3-bis(pyridin-2-yl)propane-1,3-dione (DMPU) in DMF. This method could be extended to naphthalene systems:

| Reagents/Conditions | Role |

|---|---|

| CuI (catalyst) | Facilitates C–C bond formation |

| K₂CO₃ (base) | Promotes deprotonation |

| DMPU (ligand) | Enhances CuI catalytic activity |

| DMF (solvent) | Polar aprotic solvent |

| 110°C, overnight | Elevated temperature for coupling |

Limitation : Direct application to naphthalene bromides may require adjusting reaction times or catalyst loadings due to steric and electronic differences between phenyl and naphthyl groups.

Bromination Strategies for Naphthalene Derivatives

Electrophilic Bromination of Naphthalene-Carbazole Hybrids

Post-coupling bromination of 9-(1-naphthyl)-9H-carbazole at position 4 is theoretically viable but lacks documented procedures. Potential methods include:

| Method | Reagents | Challenges |

|---|---|---|

| FeBr₃-mediated bromination | Br₂, FeBr₃, CH₂Cl₂ | Regioselectivity control |

| Pd-catalyzed C–H bromination | NBS, Pd(OAc)₂, directing groups | High cost, complex ligand systems |

Critical Analysis : The electron-donating carbazole group may direct bromination to ortho/para positions on the naphthalene ring. However, steric hindrance from the fused carbazole moiety could limit accessibility to position 4.

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the common synthetic routes for preparing 9-(4-Bromonaphthalen-1-yl)-9H-carbazole?

The synthesis typically involves functionalizing the carbazole core at the 9-position via cross-coupling or alkylation reactions. For example:

- Ullmann-type coupling : Reacting 9H-carbazole with a brominated naphthalene derivative (e.g., 1-bromo-4-naphthalene) using a copper catalyst under thermal conditions .

- Buchwald-Hartwig amination : Palladium-catalyzed coupling of carbazole with bromonaphthalene derivatives, which offers better regioselectivity and milder reaction conditions .

- N-alkylation : Direct alkylation of carbazole using 4-bromo-1-(bromomethyl)naphthalene in the presence of a base (e.g., K₂CO₃) in anhydrous DMF .

Key considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation or side products. Purification often requires column chromatography with gradients of hexane/ethyl acetate .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. The aromatic protons of the naphthalene and carbazole moieties show distinct splitting patterns (e.g., doublets for para-substituted bromine) .

- X-ray crystallography : Resolves the dihedral angle between the carbazole and naphthalene rings, which is critical for understanding π-conjugation. For example, similar compounds exhibit dihedral angles ranging from 85° to 91° depending on steric effects .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., M⁺ and M+2 peaks for bromine) .

Q. What are the primary applications of this compound in materials science?

- Organic electronics : Acts as a hole-transporting material in OLEDs due to its planar structure and extended π-system .

- Polymer precursors : Serves as a monomer for electropolymerization to create conductive polymers with tunable bandgaps .

- Pharmaceutical intermediates : Used in synthesizing bioactive carbazole derivatives with antitumor or antimicrobial properties .

Advanced Research Questions

Q. How can researchers address discrepancies in dihedral angles observed in crystallographic studies of carbazole derivatives?

Discrepancies in dihedral angles (e.g., 85° vs. 91°) arise from:

- Crystal packing effects : Intermolecular forces (e.g., halogen bonding with bromine) can distort molecular geometry .

- Substituent steric bulk : Larger substituents on the naphthalene ring increase torsional strain, reducing planarity .

Methodological approach :

Compare multiple crystal structures of analogs (e.g., 9-(4-Bromophenyl)-9H-carbazole vs. 9-(4-Bromobutyl)-9H-carbazole ).

Perform DFT calculations to model the gas-phase geometry and isolate crystal-packing influences .

Use variable-temperature XRD to assess thermal motion’s role in angle variation .

Q. What strategies optimize the electropolymerization of carbazole derivatives for conductive films?

Key parameters include:

- Solvent/electrolyte system : Use acetonitrile with 0.1 M TBAPF₆ to enhance ion mobility and film adhesion .

- Potential cycling : Apply cyclic voltammetry between -0.5 V and +1.5 V (vs. Ag/Ag⁺) to control polymer thickness and avoid over-oxidation .

- Substituent effects : Bromine at the 4-position improves electrochemical stability by reducing π-π stacking aggregation .

Validation : Characterize films via impedance spectroscopy to correlate conductivity with polymerization conditions .

Q. How can synthetic yields be improved for Ullmann-type couplings of bromonaphthalene derivatives?

Low yields (<50%) are often due to:

- Catalyst deactivation : Use CuI instead of CuBr and add ligands like 1,10-phenanthroline to stabilize the catalyst .

- Side reactions : Add TEMPO to suppress radical-mediated dimerization of naphthalene .

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2–4 hours, minimizing decomposition .

Case study : A 72% yield was achieved for 9-(4-Bromophenyl)-9H-carbazole using CuI/1,10-phenanthroline in DMSO at 120°C .

Q. What analytical methods resolve ambiguities in NMR spectra caused by bromine’s quadrupolar effects?

- ²D NMR (COSY, NOESY) : Differentiates overlapping aromatic signals by correlating coupling partners and spatial proximity .

- ¹³C-¹H HSQC : Assigns carbazole C9 and naphthalene C1 signals unambiguously .

- Low-temperature NMR : Reduces signal broadening caused by bromine’s quadrupolar relaxation at 298 K .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the solubility of 9-(4-Bromonaphthalen-1-yl)-9H-carbazole?

Reported solubilities range from 6.8 × 10⁻⁶ g/L (in water) to >1 g/L (in DCM):

- Source of variation : Purity levels (≥95% vs. technical grade) and crystallinity (amorphous vs. crystalline forms) .

- Method standardization : Use the shake-flask method with HPLC quantification at 25°C for reproducibility .

- Co-solvent systems : Improve solubility for biological assays using DMSO/water mixtures (<5% DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.